2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

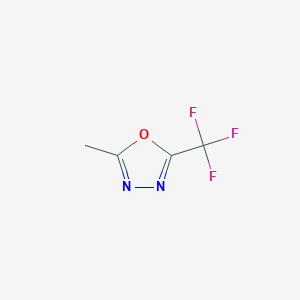

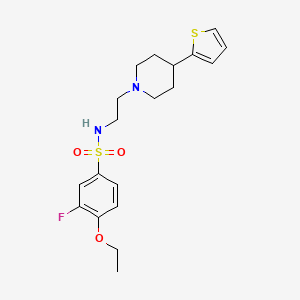

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a chemical compound that is part of the 1,3,4-oxadiazole family . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including this compound, has been a topic of interest in recent years . The synthesis process often involves the condensation of semicarbazide/thiosemicarbazide with aldehydes followed by oxidative C-O/C-S bond formation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is common in many drugs and is known for its versatility in drug discovery .Aplicaciones Científicas De Investigación

Photochemistry and Synthesis

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole and its derivatives are significant in the field of photochemistry. They have been used as intermediates in the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. The photochemical processes involving these compounds lead to interesting structural transformations, which are beneficial in synthesizing target fluorinated structures (Pace et al., 2004).

Luminescence and OLED Applications

This chemical has been found to exhibit delayed luminescence properties, which are important in the development of organic light-emitting diodes (OLEDs). The specific derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazoles, when substituted with carbazole, show blue-shifted fluorescence, indicating potential in OLED efficiency and performance (Cooper et al., 2022).

Synthesis of Luminescent Materials

The derivatives of this compound, specifically 2-aryl-5-methyl variants, have been synthesized for their luminescent properties. These compounds have shown high quantum yields in various solvents, indicating their potential in the development of new luminescent materials (Mikhailov et al., 2020).

Spectral Analysis

Spectral and density functional studies on 2-R-5-phenyl-1,3,4-oxadiazoles, including trifluoromethyl derivatives, have provided insights into their absorption and fluorescence spectra. These studies are crucial for understanding the electronic properties and potential applications of these compounds in various fields (Gaenko et al., 2006).

Corrosion Inhibition

This compound derivatives have also been studied as agents for controlling metal corrosion. Their efficacy in inhibiting steel dissolution in acidic environments highlights their potential in industrial applications (Kalia et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, that contribute to the proliferation of infectious agents .

Mode of Action

Oxadiazole derivatives have been reported to inhibit various enzymes and proteins that contribute to the proliferation of infectious agents . The compound’s interaction with its targets leads to changes in the biological processes of the infectious agents, thereby inhibiting their growth and proliferation .

Biochemical Pathways

Oxadiazole derivatives have been reported to inhibit various enzymes and proteins involved in the biochemical pathways of infectious agents . This inhibition disrupts the normal functioning of these pathways, leading to the death of the infectious agents .

Result of Action

Oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting that they can inhibit the growth and proliferation of infectious agents at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVYAPJJIMAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)

![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)

![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)